hCA II Inhibition: 3.8-Fold Superiority Over Closest In-Series Analog Carbonic Anhydrase/AChE-IN-1
Carbonic anhydrase/AChE-IN-2 (compound 19) inhibits hCA II with a Ki/Ei of 5.21 nM, representing a 3.8-fold improvement over Carbonic anhydrase/AChE-IN-1 (compound 16), which inhibits hCA II with a Ki of 19.95 nM [1]. This difference is driven by the B-ring CF₃ substituent in IN-2 versus the Br substituent in IN-1, which alters the halogen-bonding interaction network within the hCA II active site [1]. Notably, the 5.21 nM value represents the lower bound of the entire 17-compound series (range: 5.21–57.44 nM for hCA II), marking compound 19 as the most potent hCA II inhibitor identified in the study [1].
| Evidence Dimension | hCA II inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | 5.21 nM (Ei, reported as Ki lower-bound of series) |
| Comparator Or Baseline | Carbonic anhydrase/AChE-IN-1 (compound 16): Ki = 19.95 nM |
| Quantified Difference | IN-2 is 3.8-fold more potent than IN-1 against hCA II |
| Conditions | In vitro spectrophotometric hCA II inhibition assay using 4-nitrophenyl acetate as substrate; Aydin et al. 2024 study conditions [1] |
Why This Matters
For research programs prioritizing carbonic anhydrase II inhibition (relevant to glaucoma, edema, and neuroprotection models), IN-2 provides nearly 4-fold greater target engagement at equivalent concentrations compared to its closest purchasable analog, directly affecting dose-ranging study design and in vitro model sensitivity.
- [1] Aydin BO, Anil DA, Demir Y, Alagoz MA. Organohalogen chalcones: design, synthesis, ADMET prediction, molecular dynamics study and inhibition effect on acetylcholinesterase and carbonic anhydrase. Mol Divers. 2024;28(6):3739-3755. doi:10.1007/s11030-023-10774-9. PMID: 38170420. View Source
